molecular formula C13H19Br B13623046 1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene

1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene

Cat. No.: B13623046
M. Wt: 255.19 g/mol
InChI Key: NLERPLDXEGOPBT-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene is an organic compound with the molecular formula C12H17Br It is a derivative of benzene, where the benzene ring is substituted with a 3-bromo-2,2-dimethylpropyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene typically involves the bromination of 2,2-dimethylpropylbenzene followed by the introduction of an ethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or alkyl halides in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
  • 1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene
  • 1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene

Uniqueness

1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene is unique due to the specific positioning of the bromine and ethyl groups on the benzene ring, which influences its chemical reactivity and potential applications. The presence of the ethyl group can enhance the compound’s lipophilicity and alter its interaction with biological targets compared to its methyl-substituted counterparts.

Biological Activity

1-(3-Bromo-2,2-dimethylpropyl)-4-ethylbenzene is a compound with significant potential in various biological applications. Its structure features a bromine atom and an ethylbenzene moiety, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H17BrC_{13}H_{17}Br. The presence of bromine enhances its reactivity compared to other halogenated compounds, making it a valuable candidate for medicinal chemistry.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC13H17Br
Molecular Weight241.19 g/mol
Melting PointNot Available
Boiling PointNot Available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve modulation of enzyme activities, receptor binding, or interference with cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of various brominated compounds. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study: In Vitro Cytotoxicity Assays

A study conducted on structurally related compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) and cervical cancer cell lines (HeLa). The growth inhibitory values (GI50) indicated that these compounds could outperform standard chemotherapeutics like cisplatin and doxorubicin in specific contexts .

Antimicrobial Activity

Brominated compounds are also recognized for their antimicrobial properties. Research indicates that this compound may exhibit antibacterial effects against various pathogens due to its structural characteristics that facilitate membrane disruption.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant
AntimicrobialModerate
Enzyme InhibitionPotentially effective

In Silico Studies

Computational modeling and docking studies have been employed to predict the interactions of this compound with target proteins involved in cancer progression. These studies suggest that the compound can bind effectively to active sites of kinases implicated in tumor growth .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are crucial for its therapeutic application. Preliminary assessments indicate favorable absorption and distribution characteristics, although further studies are required to fully elucidate its safety profile.

Properties

Molecular Formula

C13H19Br

Molecular Weight

255.19 g/mol

IUPAC Name

1-(3-bromo-2,2-dimethylpropyl)-4-ethylbenzene

InChI

InChI=1S/C13H19Br/c1-4-11-5-7-12(8-6-11)9-13(2,3)10-14/h5-8H,4,9-10H2,1-3H3

InChI Key

NLERPLDXEGOPBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)(C)CBr

Origin of Product

United States

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